molecular formula C12H14N2O2 B5885547 1-[4-(Dimethylamino)phenyl]pyrrolidine-2,5-dione CAS No. 61862-23-5

1-[4-(Dimethylamino)phenyl]pyrrolidine-2,5-dione

Cat. No.: B5885547
CAS No.: 61862-23-5
M. Wt: 218.25 g/mol
InChI Key: UBDSLBADQDNRHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Dimethylamino)phenyl]pyrrolidine-2,5-dione is a chemical compound built on the pyrrolidine-2,5-dione scaffold, a structure of high significance in medicinal chemistry due to its presence in several pharmacologically active molecules. This scaffold is a key structural component in a range of investigational compounds, particularly those developed as hybrid molecules for multifactorial diseases. The core pyrrolidine-2,5-dione (succinimide) structure is recognized for its broad spectrum of biological activity. Recent research highlights the value of this scaffold in the design and synthesis of novel antitumor agents . Hybrid compounds incorporating this structure have demonstrated remarkable cytotoxic effects and potent antiproliferative activity in various cancer cell lines, including MCF7 and HT29, by disrupting cell cycle progression and inhibiting anti-apoptotic proteins . Furthermore, derivatives of pyrrolidine-2,5-dione have shown promise as IDO1 inhibitors in immunooncology research, as detailed in several patents, indicating its potential application in modulating the immune response against tumors . Beyond oncology, this chemical scaffold is extensively investigated for central nervous system (CNS) disorders. It serves as a core structure in the development of novel hybrid anticonvulsants with a broad spectrum of activity in preclinical models. These hybrids are designed to suppress various seizure types and often exhibit a wider spectrum of protection, more potent efficacy, and a better safety profile than some classic antiepileptic drugs . Research into 3-substituted pyrrolidine-2,5-dione acetamides has identified compounds with robust anticonvulsant properties in models like the maximal electroshock (MES) test and the 6 Hz model of drug-resistant epilepsy, alongside significant antinociceptive and anti-inflammatory effects . The mechanism of action for these effects is likely complex, involving the inhibition of neuronal voltage-sensitive sodium and L-type calcium channels, as well as TRPV1 receptor antagonism . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-13(2)9-3-5-10(6-4-9)14-11(15)7-8-12(14)16/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDSLBADQDNRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359564
Record name F1533-0211
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61862-23-5
Record name F1533-0211
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 4 Dimethylamino Phenyl Pyrrolidine 2,5 Dione and Its Analogues

General Synthetic Routes to Pyrrolidine-2,5-dione Cores

The construction of the pyrrolidine-2,5-dione, or succinimide (B58015), ring is a fundamental transformation in organic synthesis. Several robust strategies have been developed, primarily revolving around the formation of the five-membered ring from acyclic precursors.

Cyclization Reactions from Precursor Compounds

The most direct and widely employed method for synthesizing the succinimide core involves the cyclocondensation of primary amines with succinic anhydride (B1165640) or succinic acid. mdpi.combeilstein-archives.org The reaction typically proceeds in two distinct steps:

Amic Acid Formation : The primary amine performs a nucleophilic attack on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring. This initial step forms an intermediate N-substituted succinamic acid. This reaction is generally fast and occurs under mild conditions. stackexchange.com

Cyclodehydration : The intermediate amic acid is then cyclized to form the imide ring. This step requires the removal of a water molecule and is typically achieved by heating, often at temperatures around 120-180°C, or by using a chemical dehydrating agent. mdpi.com Common reagents for facilitating this cyclization include acetic anhydride or acetyl chloride. researchgate.net

An alternative green chemistry approach involves carrying out the reaction between succinic acid and a primary amine in hot water (100°C) without the need for a catalyst or organic solvent. figshare.comresearchgate.net This method has proven effective for a variety of N-alkyl and N-aryl succinimides. researchgate.net

Michael Addition Strategies for Succinimide Formation

While cyclization reactions build the ring from linear precursors, Michael addition strategies are pivotal for creating substituted succinimides, often starting from maleimides (1H-pyrrole-2,5-diones). The electron-deficient double bond in the maleimide (B117702) ring is susceptible to conjugate addition by a wide range of nucleophiles. acs.org

This approach is particularly valuable in bioconjugation chemistry, where the thiol group of a cysteine residue adds to a maleimide linker. ebi.ac.uk In a broader synthetic context, ketones can also serve as nucleophiles in the presence of an organocatalyst, adding to N-substituted maleimides to generate functionalized pyrrolidine-2,5-dione derivatives. ebi.ac.uk This strategy allows for the introduction of diverse substituents at the 3- and 4-positions of the succinimide ring.

N-Substitution Approaches to Aryl-Pyrrolidine-2,5-diones

The introduction of an aryl substituent on the nitrogen atom of the pyrrolidine-2,5-dione ring is most commonly achieved by selecting the corresponding primary aromatic amine as a starting material. mdpi.com The reaction with succinic anhydride or a related precursor directly installs the desired N-aryl group, as described in the cyclization route (Section 2.1.1).

For instance, reacting an aromatic amine with succinic anhydride in a solvent like chloroform, followed by cyclodehydration, is a standard procedure for preparing N-aryl succinimides. beilstein-archives.org Alternative methods have also been developed, such as using N-aryl substituted itaconimides in N-heterocyclic carbene (NHC)-catalyzed reactions to yield functionalized succinimide derivatives. acs.org

Targeted Synthesis of 1-[4-(Dimethylamino)phenyl]pyrrolidine-2,5-dione

The synthesis of the title compound, this compound, leverages the general principles of N-aryl succinimide formation, utilizing N,N-dimethyl-p-phenylenediamine as the key aromatic amine precursor.

Elucidation of Reaction Pathways and Conditions

The primary and most efficient pathway for the synthesis of this compound is the direct condensation of N,N-dimethyl-p-phenylenediamine with succinic anhydride. mdpi.combeilstein-archives.org

The reaction mechanism proceeds as follows:

Nucleophilic Attack : The primary amino group of N,N-dimethyl-p-phenylenediamine attacks a carbonyl group of succinic anhydride. The lone pair on the nitrogen is the nucleophile, and the carbonyl carbon is the electrophile. stackexchange.com

Ring Opening : This attack forms a tetrahedral intermediate which quickly collapses, leading to the opening of the anhydride ring to form the intermediate, N-[4-(dimethylamino)phenyl]succinamic acid. stackexchange.com

Intramolecular Cyclization : The terminal carboxylic acid group and the secondary amide of the intermediate are then condensed to form the five-membered succinimide ring. This step is an intramolecular nucleophilic acyl substitution, where the amide nitrogen attacks the carboxylic acid carbon, ultimately eliminating a molecule of water. stackexchange.com This dehydration is typically promoted by heat or the addition of a chemical dehydrating agent. mdpi.comresearchgate.net

A common laboratory procedure involves treating the amine with succinic anhydride in a solvent like acetic acid and refluxing the mixture. The subsequent addition of acetic anhydride facilitates the final cyclization step to yield the target imide. researchgate.net The synthesis of a closely related compound, 1-(4-(dimethylamino)phenyl)-5-oxopyrrolidine-3-carboxylic acid, from p-(dimethylamino)aniline has been reported, demonstrating the viability of this precursor in forming N-aryl pyrrolidine (B122466) structures. nih.gov

Optimization of Reaction Yields and Purity

The optimization of the synthesis of N-aryl succinimides, including the target compound, involves the careful selection of reaction parameters to maximize yield and purity while minimizing side reactions. Key variables include the solvent, temperature, reaction time, and the choice of dehydrating agent.

Generally, yields for N-aryl succinimides are reported to be lower than for their N-alkyl counterparts when using simple thermal methods. figshare.com The electronic properties of the aromatic amine play a significant role; electron-donating groups on the phenyl ring, such as the dimethylamino group in the target precursor, can influence the nucleophilicity of the amine and the stability of the intermediate.

The table below summarizes various conditions reported for the synthesis of N-aryl succinimides, which can be applied to optimize the synthesis of this compound.

MethodSolventCatalyst/ReagentTemperatureTypical Reaction TimeReference
Thermal CyclizationNone (Neat) or High-Boiling SolventNone120-180 °C1-5 hours mdpi.com
Chemical DehydrationAcetic AcidAcetic AnhydrideReflux2-4 hours researchgate.net
Green SynthesisWaterNone100 °C4-8 hours figshare.comresearchgate.net
Mild Acylation & CyclizationChloroformNone for acylation; Heat for cyclizationRoom Temp then RefluxVariable beilstein-archives.org

Purification of the final product is critical for obtaining high-purity material. Common methods include recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol/water mixture, or purification by column chromatography over silica (B1680970) gel. researchgate.net

Stereoselective Synthesis Approaches

The asymmetric synthesis of the pyrrolidine-2,5-dione ring is crucial for generating enantiomerically pure compounds. Modern organic synthesis employs several key strategies to achieve high levels of stereocontrol, including the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Mediated Methods

Chiral auxiliaries are removable chiral moieties that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. In the context of pyrrolidine-2,5-dione synthesis, these auxiliaries can be attached to either the dipolarophile or the 1,3-dipole in cycloaddition reactions.

One prominent strategy involves the 1,3-dipolar cycloaddition between a chiral nitrone and an N-substituted maleimide. This approach has been shown to afford enantiopure spiro-fused heterocycles with high enantio- and diastereoselectivity. nih.gov The stereochemical course of the reaction is dictated by the chiral center on the nitrone, which effectively shields one face of the molecule, forcing the maleimide to approach from the less sterically hindered side. nih.gov

Another powerful chiral auxiliary is the N-tert-butanesulfinyl group. When attached to a 1-azadiene, this group acts as a potent stereochemical director in [3+2] cycloaddition reactions with azomethine ylides to form densely substituted pyrrolidines. scielo.org.mx The sulfinyl group's ability to coordinate with catalysts and sterically bias the transition state leads to high levels of diastereoselectivity in the formation of the heterocyclic ring. scielo.org.mx

Chiral AuxiliaryReaction TypeReactantsKey FeatureOutcome
Chiral Nitrone1,3-Dipolar CycloadditionChiral Nitrone + N-Substituted MaleimideReaction occurs on the less hindered face of the nitrone. nih.govHigh enantio- and diastereoselectivity. nih.gov
N-tert-butanesulfinyl[3+2] CycloadditionN-sulfinyl-1-azadiene + Azomethine YlideAuxiliary directs the approach of the reacting species. scielo.org.mxHigh diastereoselectivity in pyrrolidine formation. scielo.org.mx

Asymmetric Catalysis in Pyrrolidine-2,5-dione Formation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst generates a large quantity of a chiral product. For the formation of the pyrrolidine-2,5-dione scaffold, catalytic asymmetric 1,3-dipolar cycloadditions are particularly noteworthy. youtube.com

The reaction between azomethine ylides and electron-deficient alkenes like maleimides can be rendered highly stereoselective through the use of chiral metal catalysts. For instance, silver catalysts, such as silver carbonate (Ag₂CO₃), have been successfully employed in the [3+2] cycloaddition of iminoesters with N-tert-butanesulfinyl imines. scielo.org.mx The catalyst, in concert with the chiral auxiliary, facilitates the formation of highly substituted proline derivatives with excellent regio- and diastereoselectivity. scielo.org.mx The presence of Lewis acids has also been observed to promote the formation of cycloadducts in a highly diastereoselective manner, sometimes with the ability to reverse the stereochemical outcome compared to the uncatalyzed reaction. scielo.org.mx

Catalyst SystemReaction TypeReactantsDiastereomeric Ratio (dr)Yield
Ag₂CO₃ (10 mol%) / Et₃N[3+2] CycloadditionN-tert-butanesulfinyl imine + α-imino ester>95:592%
AgOAc (20 mol%) / Et₃N[3+2] CycloadditionN-tert-butanesulfinyl imine + α-imino ester90:1085%
Cu(OTf)₂ (20 mol%) / Et₃N[3+2] CycloadditionN-tert-butanesulfinyl imine + α-imino ester80:2075%

Data synthesized from studies on analogous pyrrolidine-forming cycloadditions. scielo.org.mx

Control of Stereochemistry in Substituent Introduction

The stereochemistry of substituents introduced onto the pyrrolidine-2,5-dione ring is a critical aspect of synthesis. This control is often established during the ring-forming step itself, typically a cycloaddition reaction.

In the 1,3-dipolar cycloaddition between a chiral nitrone and an N-substituted maleimide, the facial selectivity is governed by steric hindrance. The bulky groups attached to the chiral center of the nitrone direct the incoming maleimide to the opposite, less hindered face, thereby determining the absolute stereochemistry of the newly formed stereocenters in the product. nih.gov

Similarly, the N-tert-butanesulfinyl group serves as a powerful controller of stereochemistry. scielo.org.mx Its steric bulk and electronic properties influence the trajectory of the incoming dipole, leading to a predictable and highly diastereoselective outcome. Computational studies have helped to elucidate the transition states, confirming the role of the sulfinyl group in achieving high stereocontrol. scielo.org.mx These methods showcase how the choice of a chiral auxiliary can predetermine the stereochemical configuration of multiple centers in a single synthetic operation.

Derivatization Strategies of the Pyrrolidine-2,5-dione Scaffold

Once the core heterocyclic structure is formed, further derivatization can be performed to modulate its properties. These strategies can target either the pyrrolidine ring itself or the N-aryl substituent.

Functionalization at Pyrrolidine Ring Positions

Introducing substituents directly onto the C-H bonds of the pyrrolidine ring is a modern and efficient strategy. While many functionalization methods rely on installing substituents during the ring's construction, post-synthesis modification is also possible. researchgate.net

Redox-neutral α-C–H functionalization has emerged as a powerful tool for modifying pyrrolidines. unipa.it This method allows for the direct arylation of the α-position of the pyrrolidine ring. Using an oxidizing agent like a quinone monoacetal and a base, an α-aryl group can be installed in a single step. unipa.it While this has been demonstrated on simpler pyrrolidines, the principles could be extended to the pyrrolidine-2,5-dione system, likely targeting the C-H bonds at the 3- and 4-positions, provided they are not already fully substituted. The reaction proceeds through the formation of an enamine or iminium intermediate, which then reacts with a nucleophile. unipa.it

MethodPositionReagentsKey Feature
Redox-Neutral C-H Arylationα-position (C2/C5)Quinone Monoacetal (oxidant), DABCO (base), Aryl NucleophileDirect functionalization of an existing C-H bond. unipa.it
[3+2] CycloadditionC3/C4/C5 positionsAzomethine Ylide + Substituted AlkeneSubstituents are incorporated during ring formation. scielo.org.mx

Modifications of the Aryl Substituent, including the Dimethylamino Moiety

The N-aryl substituent offers a prime location for chemical modification to create analogues. The 4-(dimethylamino)phenyl group is a strongly electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr). scielo.org.mx

The dimethylamino group is a powerful activating group and an ortho, para-director. scielo.org.mx Since the para position is occupied by the bond to the pyrrolidine-2,5-dione nitrogen, electrophilic attack will be directed to the two equivalent ortho positions (C2' and C6' of the phenyl ring). Potential modifications include:

Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under acidic catalysis.

Nitration: The introduction of a nitro group can be performed using standard nitrating mixtures, although conditions must be carefully controlled to avoid oxidation of the dimethylamino group.

Friedel-Crafts Reactions: Acylation or alkylation at the ortho positions could be possible, though the high activation of the ring and the Lewis basicity of the dimethylamino group can complicate these reactions.

The dimethylamino group itself can also be a site for derivatization.

Oxidation: It can be oxidized to the corresponding N-oxide, which would significantly alter the electronic properties of the aryl ring, transforming the group from a strong donor to an acceptor.

Quaternization: Reaction with an alkyl halide (e.g., methyl iodide) would convert the dimethylamino group into a trimethylammonium salt. This would also change the group's electronic character to strongly deactivating and introduce a permanent positive charge.

These derivatization strategies provide a comprehensive toolkit for fine-tuning the structure and properties of this compound, enabling the systematic exploration of its chemical space.

Hybridization with Other Heterocyclic Systems

The strategy of molecular hybridization, which involves covalently linking two or more pharmacophores, has emerged as a powerful tool in medicinal chemistry. This approach aims to develop novel chemical entities with improved affinity, efficacy, and/or a modified safety profile. For the this compound scaffold, hybridization with other heterocyclic systems opens avenues to explore new chemical space and potentially discover compounds with unique biological activities. Synthetic methodologies for creating such hybrids generally involve modifying the core structure at the C3 position of the pyrrolidine-2,5-dione ring or by creating fused-ring systems.

One prominent method for introducing a heterocyclic moiety at the C3 position of the pyrrolidine-2,5-dione ring is through a catalytic Michael reaction. nih.gov This reaction facilitates the addition of a nucleophilic heterocycle to an activated maleimide precursor, which is subsequently reduced to the saturated pyrrolidine-2,5-dione ring. This approach has been successfully employed to synthesize a series of 3-heteryl substituted pyrrolidine-2,5-dione derivatives. nih.gov While the specific application for the 1-[4-(dimethylamino)phenyl] variant is not detailed, the methodology is broadly applicable.

The synthesis of fused heterocyclic systems represents a more complex but powerful hybridization strategy. This can be achieved through cyclocondensation reactions. For example, quinazolinone derivatives can be reacted with succinic anhydrides to produce the corresponding pyrrolidine-2,5-dione derivatives, effectively fusing the two heterocyclic systems. researchgate.net Furthermore, naturally derived chiral precursors have been used to construct diverse fused heterocyclic ring systems, demonstrating the versatility of the pyrrolidine-2,5-dione core in creating complex molecular architectures. nih.gov Multicomponent reactions also offer an efficient pathway to novel hybrids, such as those incorporating spirooxindole or 1,3,4-oxadiazole (B1194373) moieties. tandfonline.com

The table below summarizes various synthetic strategies for hybridizing the pyrrolidine-2,5-dione scaffold with other heterocyclic systems.

Hybridization StrategyHeterocyclic System IntroducedGeneral Synthetic MethodReference
Substitution at C3-PositionVarious HeterocyclesCatalytic Michael Addition nih.gov
Linkage via Side ChainThiopheneCyclocondensation nih.gov
Linkage via Side ChainArylpiperazineCyclocondensation of dicarboxylic acids with substituted aminoalkyl-arylpiperazines nih.gov
Fused Ring SystemQuinazolinoneCondensation with succinic anhydride researchgate.net
Fused Ring SystemVarious (e.g., Pyrrolo[2,1-a]isoquinoline)Multi-step synthesis from chiral precursors nih.gov
Spiro-fused SystemSpirooxindoleMulticomponent reaction (1,3-dipolar cycloaddition) tandfonline.com
Linkage via Side Chain1,3,4-OxadiazoleMulticomponent reaction followed by cyclization tandfonline.com

Rigorous Spectroscopic and Crystallographic Characterization of 1 4 Dimethylamino Phenyl Pyrrolidine 2,5 Dione and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, the precise arrangement of atoms within the 1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione framework can be determined.

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. In the case of pyrrolidine-2,5-dione derivatives, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons of the phenyl ring and the methylene (B1212753) protons of the pyrrolidine-2,5-dione ring. For instance, in a related compound, 3-phenylpyrrolidine-2,5-dione, the ¹H NMR spectrum in CDCl₃ shows specific chemical shifts that confirm its structure. rsc.org The aromatic protons typically appear as multiplets in the downfield region, while the methylene protons of the succinimide (B58015) ring present as a characteristic signal.

Compound Solvent ¹H NMR Chemical Shifts (ppm)
3-phenylpyrrolidine-2,5-dioneCDCl₃Specific signals for aromatic and methylene protons are observed. rsc.org
4'-methyl-α-pyrrolidinobutyrophenone (MPBP)-A broad signal for the methinic proton on C-2 at 5.23 ppm and a triplet for the methyl group on C-4 at 0.745 ppm. The multiplet of methylene protons of the pyrrolidine-ring appears at 3.29 ppm. psu.edu

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Carbon-13 NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of a molecule. Each unique carbon atom in the structure of this compound would give rise to a distinct signal in the ¹³C NMR spectrum. For example, the carbonyl carbons of the pyrrolidine-2,5-dione ring are typically observed at the downfield end of the spectrum. The carbon atoms of the aromatic ring and the dimethylamino group will also have characteristic chemical shifts. Studies on related compounds, such as 3-phenylpyrrolidine-2,5-dione, have been used to elucidate their carbon framework. rsc.org

Compound Solvent ¹³C NMR Chemical Shifts (ppm)
3-phenylpyrrolidine-2,5-dioneCDCl₃Distinct signals for each carbon atom are recorded to confirm the carbon framework. rsc.org
4'-methyl-α-pyrrolidinohexanophenone (MPHP)-Signals for the two carbons C-100 of the pyrrolidine (B122466) ring are well separated at 54.1 and 51.8 ppm, which may be due to steric effects from the longer aliphatic side chain. psu.edu

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Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing the connectivity between atoms in a molecule. A COSY spectrum would reveal proton-proton couplings, helping to identify adjacent protons in the phenyl and pyrrolidine rings. HMQC and HMBC experiments establish correlations between protons and carbons, providing a complete picture of the molecular structure by linking the ¹H and ¹³C NMR data. These techniques are crucial for the definitive structural assignment of complex organic molecules. psu.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the carbonyl (C=O) groups of the succinimide ring. These typically appear in the region of 1700-1770 cm⁻¹. Other characteristic peaks would include those for the C-N stretching of the dimethylamino group and the aromatic C-H and C=C stretching vibrations of the phenyl ring. For instance, the FTIR spectra for some novel pyrrolidine-2,5-dione derivatives show a sharp band around 1720 cm⁻¹ representing the new imide carbonyl groups. researchgate.net

Compound Characteristic IR Absorption Bands (cm⁻¹)
Pyrrolidine-2,5-dione derivativesA sharp band around 1719-1724 cm⁻¹ for the imide carbonyl groups. researchgate.net
1-(2-aminoethyl) pyrrolidine-2,5-dione metal complexesImine functional group bands between 1616-1642 cm⁻¹. M-N and M-O bonds have absorption bands between 647-513 and 580-457 cm⁻¹ respectively. researchgate.net

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Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, and fragment ions resulting from the cleavage of specific bonds within the molecule. This fragmentation pattern can be used to confirm the connectivity of the different structural components.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture

Compound Crystal System Space Group Key Crystallographic Parameters
N-(4-Methylphenyl)succinimideMonoclinicP2/ca = 13.543 Å, b = 5.6539 Å, c = 13.365 Å, β = 109.35°. The dihedral angle between the benzene (B151609) ring and the amide segment is 57.3 (1)°. researchgate.net
1-(4-Methoxyphenyl)pyrrolidine-2,5-dioneMonoclinicP2₁/ca = 9.3684 Å, b = 6.6146 Å, c = 16.0720 Å, β = 99.939°. The dihydrofuran-2,5-dione ring has a shallow envelope conformation. nih.gov

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Determination of Bond Lengths, Bond Angles, and Torsion Angles

Specific experimental data from X-ray crystallography for this compound is not available. This information is required to generate a data table of its bond lengths, bond angles, and torsion angles.

Elucidation of Molecular Conformation and Stereochemistry

Without crystallographic data, a definitive elucidation of the molecular conformation and stereochemistry of this compound, including the planarity of the pyrrolidine-2,5-dione ring and the dihedral angle with the phenyl ring, cannot be provided.

Analysis of Intermolecular Interactions and Supramolecular Synthons

An analysis of the intermolecular interactions, such as hydrogen bonds or π-stacking, and the identification of supramolecular synthons in the crystal lattice of this compound cannot be conducted without the published crystal structure.

Advanced Computational and Theoretical Investigations of 1 4 Dimethylamino Phenyl Pyrrolidine 2,5 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in quantum chemistry for investigating the electronic structure of many-body systems. scispace.com It is particularly effective for calculating the properties of medium-to-large organic molecules, providing a balance between accuracy and computational cost.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), the molecular structure is adjusted to find the minimum energy conformation. researchgate.net This process yields precise information on bond lengths, bond angles, and dihedral angles.

For 1-[4-(Dimethylamino)phenyl]pyrrolidine-2,5-dione, the optimized geometry would reveal the planarity of the phenyl ring and the succinimide (B58015) moiety. Key structural parameters, such as the C-N bonds connecting the phenyl ring to the pyrrolidine-2,5-dione nucleus and the lengths of the carbonyl (C=O) bonds, are determined. These parameters are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Calculated Geometric Parameters for Pyrrolidine-2,5-dione Derivatives This table presents representative optimized geometric parameters for a generic N-aryl-pyrrolidine-2,5-dione structure, calculated using DFT methods. The values illustrate typical bond lengths and angles.

ParameterBond/AngleCalculated Value
Bond Lengths
C=O (carbonyl)~1.22 Å
N-C (imide)~1.40 Å
C-C (ring)~1.53 Å
N-C (aryl)~1.42 Å
Bond Angles
O=C-N (imide)~125°
C-N-C (imide ring)~111°
C-N-C (aryl attachment)~123°

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. irjweb.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small energy gap indicates a molecule is more reactive. mdpi.com For this compound, the electron-donating dimethylamino group is expected to raise the HOMO energy, while the electron-withdrawing dione (B5365651) moiety lowers the LUMO energy, likely resulting in a relatively small energy gap and suggesting higher reactivity.

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors for Pyrrolidine-2,5-dione Analogs Data derived from DFT calculations on related compounds to illustrate the application of FMO analysis. A lower energy gap generally correlates with higher reactivity.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Chemical Hardness (η)Chemical Potential (µ)
Analog A-6.15-1.075.082.54-3.61
Analog B-6.52-0.436.093.05-3.48
Analog C-6.38-0.965.422.71-3.67

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict how it will interact with other chemical species. aimspress.com The MEP map displays regions of varying electrostatic potential on the electron density surface. Different colors are used to represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. mdpi.com Green and yellow represent areas of neutral or intermediate potential.

In an MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atoms of the two carbonyl groups, identifying them as sites for electrophilic interaction. A region of high electron density would also be associated with the nitrogen atom of the dimethylamino group. In contrast, the hydrogen atoms of the phenyl ring and the pyrrolidine (B122466) ring would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms, providing a step-by-step view of chemical transformations at the molecular level. By calculating the potential energy surface (PES) for a reaction, chemists can identify intermediates, transition states, and the energy barriers that govern the reaction rate. nih.gov

The synthesis of pyrrolidine-2,5-dione derivatives can proceed through various routes, such as the rearrangement of coumarin (B35378) derivatives in the presence of nitromethane (B149229). nih.govrsc.org Computational studies of these pathways involve locating the transition state (TS) for each elementary step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy or energy barrier.

Table 3: Calculated Energy Barriers for a Representative Pyrrolidinedione Synthesis This table summarizes computed activation energies for key steps in the formation of a pyrrolidine-2,5-dione ring system from nitromethane and coumarin, as determined by DFT calculations. nih.govrsc.org

Reaction StepDescriptionActivation Energy (kJ/mol)
1 Michael addition of deprotonated nitromethane21.7 rsc.org
2 Proton transfer (tautomerization)197.8 rsc.org
3 Oxygen migration (Nef-type rearrangement)142.4 rsc.org
4 Cyclization to form pyrrolidine ring11.9 rsc.org

Reactions are typically conducted in a solvent, which can significantly influence their energetics and mechanism. Computational models can account for these effects using either explicit models, where individual solvent molecules are included, or implicit models, like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a defined dielectric constant. mdpi.complos.org

Table 4: Comparison of Calculated Energy Barriers in Gas Phase vs. Ethanol (B145695) Solvent This table illustrates the influence of a solvent on the activation energy of a reaction step in the synthesis of a pyrrolidine-2,3-dione (B1313883) derivative. nih.gov

ParameterGas PhaseEthanol Solvent ModelChange (kcal/mol)
Relative Energy of Intermediate 1.3 kcal/mol0.4 kcal/mol-0.9
Energy Barrier for Transformation 0.5 kcal/mol1.0 kcal/mol+0.5

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

There are no specific molecular dynamics (MD) simulation studies published in the scientific literature for This compound . MD simulations are powerful computational tools used to simulate the physical movements of atoms and molecules, providing detailed insights into the conformational flexibility of a compound and its dynamic interactions with biological targets over time. While this technique has been applied to other complex heterocyclic systems and derivatives, specific findings regarding the conformational landscape or the precise nature of ligand-target interactions for This compound are not available.

In Silico Prediction of Biological Activity and ADME-Tox Properties

While in silico methods are frequently employed to predict the biological activity and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of novel compounds, specific predictive data for This compound is not present in the surveyed scientific papers. Such predictive studies are crucial in the early phases of drug development to identify promising candidates and flag potential liabilities.

Molecular Docking Studies for Ligand-Receptor Binding Affinity

No molecular docking studies specifically investigating the binding affinity and interaction modes of This compound with any biological receptor have been published. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies on other N-aryl succinimide derivatives have utilized this method to explore binding to various enzymes and receptors, often revealing key interactions that govern biological activity. However, the results of such analyses for the title compound are not available.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters for Research Design

There is no published data detailing the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) parameters for This compound . Computational ADME models predict properties such as aqueous solubility, membrane permeability, plasma protein binding, and metabolic stability. These predictions are vital for designing further experimental research but have not been specifically reported for this compound.

Computational Assessment of Cytotoxicity Profiles in Cellular Models

A literature search did not yield any computational assessments of the cytotoxicity profile of This compound . In silico toxicology models are used to predict the potential toxicity of compounds, helping to prioritize which molecules should be synthesized and tested experimentally. While the cytotoxicity of other related pyrrolidine derivatives has been evaluated, specific computational predictions for this compound are absent from the literature.

Mechanistic Exploration of Biological Activities Associated with Pyrrolidine 2,5 Dione Derivatives, with Emphasis on 1 4 Dimethylamino Phenyl Pyrrolidine 2,5 Dione

Anti-inflammatory Activity

The anti-inflammatory potential of pyrrolidine-2,5-dione derivatives is a subject of extensive research. The mechanisms underlying this activity are multifaceted, involving the modulation of inflammatory mediators, signaling pathways, and key enzymes. A structurally related maleimide (B117702) analogue, 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione, has been a focus of studies investigating these effects. nih.gov

Inhibition of Pro-inflammatory Cytokine Production (e.g., LPS-induced responses)

A primary mechanism of anti-inflammatory action is the suppression of pro-inflammatory cytokines. In cellular models, lipopolysaccharide (LPS) is commonly used to induce an inflammatory response, characterized by the release of cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). nih.govnih.gov

Research on a maleimide analogue, 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione, demonstrated its ability to inhibit the production of these pro-inflammatory cytokines in LPS-stimulated BV2 microglial cells. nih.gov This compound was shown to significantly suppress the LPS-induced generation of nitric oxide (NO), a key inflammatory mediator, with a half-maximal inhibitory concentration (IC50) of 7.1 μM. nih.gov This inhibitory action on cytokine and mediator production is a crucial component of its anti-inflammatory profile.

Modulation of Signaling Pathways (e.g., NF-κB, MAPK)

The production of inflammatory mediators is regulated by complex intracellular signaling cascades. Among the most critical are the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com The activation of these pathways by stimuli like LPS leads to the transcription of genes encoding pro-inflammatory proteins. mdpi.com

Studies have revealed that 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione exerts its anti-inflammatory effects by directly interfering with these pathways. The compound was found to block the activation of both the NF-κB and the p38 MAPK signaling cascades in LPS-stimulated cells. nih.gov By inhibiting these key regulatory pathways, the compound effectively curtails the expression of downstream inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Inhibition of Key Enzymes (e.g., COX, LOX)

Cyclooxygenase (COX) and lipoxygenase (LOX) are pivotal enzymes in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively—potent mediators of inflammation. nih.govmdpi.com The inhibition of these enzymes is a well-established strategy for anti-inflammatory drug development. mdpi.com

The analogue 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione was shown to inhibit the expression of COX-2. nih.gov Furthermore, broader studies on various N-substituted pyrrolidine-2,5-dione derivatives have identified compounds with potent dual inhibitory activity against both COX and LOX enzymes. nih.govnih.gov Certain derivatives exhibit preferential inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective COX inhibitors. nih.govebi.ac.uk The selective inhibition is often attributed to specific interactions with amino acid residues present in the secondary pocket of the COX-2 enzyme. nih.govresearchgate.net

Compound ClassTarget EnzymeIC50 (µM)Selectivity Index (SI) for COX-2Reference
N-substituted pyrrolidine-2,5-dione (Compound 13e)COX-20.9831.5 nih.gov
N,N-disubstituted pyrrolidine-2,5-dione (Compound 78)COX-20.051Not specified nih.gov
Pivalate-based Michael product (MAK01)COX-1314 µg/mLNot applicable mdpi.com
Pivalate-based Michael product (MAK01)COX-2130 µg/mL>2.4 mdpi.com
Pivalate-based Michael product (MAK01)5-LOX105 µg/mLNot applicable mdpi.com

Antimicrobial Activity

Derivatives of the pyrrolidine-2,5-dione core have also been investigated for their antimicrobial properties, demonstrating efficacy against a spectrum of bacteria and fungi. researchgate.netnih.gov

Antibacterial Efficacy Against Specific Gram-Positive and Gram-Negative Strains

N-aryl succinimides have shown activity against both Gram-positive and Gram-negative bacteria. Studies have evaluated their efficacy by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Research has indicated that related maleimides are often significantly more active than their corresponding succinimide (B58015) counterparts, suggesting the double bond in the maleimide ring is important for antibacterial action. nih.gov Nonetheless, succinimide derivatives have demonstrated notable activity. For instance, certain derivatives show good MIC values against the Gram-positive bacterium Enterococcus faecalis. uobasrah.edu.iq Other studies have documented the activity of pyrrolidine-2,5-dione derivatives against Staphylococcus aureus (Gram-positive) and Vibrio cholera strains (Gram-negative). nih.gov

Compound ClassBacterial StrainTypeMIC (µM or µg/mL)Reference
Pyrrolidine-2,5-dione derivative (5a)Enterococcus faecalisGram-positive0.25 µM uobasrah.edu.iq
Pyrrolidine-2,5-dione derivative (5g)Enterococcus faecalisGram-positive0.25 µM uobasrah.edu.iq
N-arylsuccinimid derivative (5)Staphylococcus aureusGram-positive32-128 µg/mL nih.gov
N-arylsuccinimid derivative (5)Vibrio choleraGram-negative32-128 µg/mL nih.gov

Antifungal Efficacy Against Relevant Fungal Pathogens

The antifungal potential of N-substituted succinimides has been explored against various fungal pathogens, including clinically relevant dermatophytes and yeasts. nih.govthieme-connect.com The structure of the substituent on the nitrogen atom and at other positions on the succinimide ring plays a crucial role in determining the spectrum and potency of antifungal activity.

For example, N-phenyl substituted succinimides have been found to be effective inhibitors of Trichophyton rubrum, a common cause of dermatophytic infections. thieme-connect.com In contrast, derivatives containing an N-(p-sulfonylphenyl) substituent showed selective inhibition against Epidermophyton floccosum. nih.gov Other research has highlighted the activity of pyrrolidine-2,5-dione derivatives against the opportunistic yeast Candida albicans. uobasrah.edu.iq

Compound ClassFungal PathogenMIC (µM or µg/mL)Reference
Pyrrolidine-2,5-dione derivative (5a)Candida albicans0.125 µM uobasrah.edu.iq
Pyrrolidine-2,5-dione derivative (5d)Candida albicans0.25 µM uobasrah.edu.iq
Pyrrolidine-2,5-dione derivative (5e)Candida albicans0.25 µM uobasrah.edu.iq
Pyrrolidine-2,5-dione derivative (5g)Candida albicans0.25 µM uobasrah.edu.iq
N-arylsuccinimid derivative (5)Candida albicans32-128 µg/mL nih.gov
N-arylsuccinimid derivative (5)Candida tropicalis32-128 µg/mL nih.gov
N-arylsuccinimid derivative (5)Cryptococcus neoformans32-128 µg/mL nih.gov

Investigating Mechanisms of Antimicrobial Action

The antimicrobial potential of the pyrrolidine-2,5-dione core is a subject of ongoing research. While specific studies on the antimicrobial mechanisms of 1-[4-(Dimethylamino)phenyl]pyrrolidine-2,5-dione are not extensively detailed in the available literature, the broader class of pyrrolidine-2,5-dione derivatives has been shown to exert its effects through various pathways.

One of the key mechanisms involves the inhibition of essential microbial enzymes. For instance, certain derivatives have been found to interfere with bacterial cell wall synthesis, a pathway targeted by many established antibiotics. Others may disrupt microbial metabolic processes by inhibiting enzymes crucial for nutrient assimilation or energy production.

Furthermore, some pyrrolidine-2,5-dione compounds have been observed to induce damage to microbial cell membranes, leading to a loss of cellular integrity and subsequent cell death. The lipophilic nature of certain substituents on the pyrrolidine-2,5-dione ring can facilitate their insertion into the lipid bilayer of the cell membrane, thereby disrupting its structure and function.

Another proposed mechanism of action is the generation of reactive oxygen species (ROS) within the microbial cells. The accumulation of ROS can lead to oxidative stress, causing damage to vital cellular components such as DNA, proteins, and lipids, ultimately resulting in microbial cell death.

It is important to note that the specific antimicrobial mechanism can be significantly influenced by the nature and position of the substituents on the pyrrolidine-2,5-dione ring. The dimethylamino group on the phenyl ring of this compound, for example, may modulate its electronic and steric properties, thereby influencing its interaction with microbial targets. Further research is warranted to elucidate the precise antimicrobial mechanisms of this specific compound.

Efficacy Against Multidrug-Resistant Microbial Strains

The emergence of multidrug-resistant (MDR) microbial strains represents a critical global health challenge, necessitating the development of novel antimicrobial agents with unconventional mechanisms of action. nih.gov The pyrrolidine-2,5-dione scaffold has shown promise in this regard, with several derivatives exhibiting activity against MDR bacteria. nih.gov

The efficacy of these compounds against MDR strains can be attributed to several factors. Firstly, their novel chemical structures may render them unrecognized by the existing resistance mechanisms that have evolved in bacteria to combat conventional antibiotics. For example, they may not be substrates for the efflux pumps that actively transport many antibiotics out of the bacterial cell. nih.gov

Secondly, some pyrrolidine-2,5-dione derivatives may act on targets that are not exploited by currently available antibiotics. This circumvents target-site modifications, another common resistance mechanism.

Moreover, the ability of some of these compounds to disrupt biofilms is particularly noteworthy. Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which provides them with enhanced protection against antibiotics and the host immune system. nih.gov Compounds that can either inhibit biofilm formation or eradicate established biofilms are of significant therapeutic interest in the fight against chronic and recurrent infections caused by MDR strains. nih.gov

While specific data on the efficacy of this compound against MDR strains is limited, the demonstrated activity of other members of this chemical class provides a strong rationale for its investigation in this context. The unique structural features of this compound may confer upon it a favorable profile for combating infections caused by these challenging pathogens.

Anticonvulsant and Neuroactive Properties

The pyrrolidine-2,5-dione moiety is a well-established pharmacophore in the design of anticonvulsant drugs. nih.gov This is exemplified by the clinically used antiepileptic drug ethosuximide, which features this core structure. The neuroactive properties of these compounds are believed to stem from their ability to modulate neuronal excitability in the central nervous system.

A primary mechanism by which pyrrolidine-2,5-dione derivatives exert their anticonvulsant effects is through the modulation of voltage-gated ion channels, which play a fundamental role in regulating neuronal firing. nih.gov Specifically, many compounds in this class have been shown to interact with and inhibit T-type calcium channels. These channels are involved in the generation of rhythmic burst firing in thalamocortical neurons, a pattern of activity that is characteristic of absence seizures. By blocking these channels, pyrrolidine-2,5-dione derivatives can suppress this aberrant neuronal activity.

In addition to their effects on calcium channels, some derivatives may also modulate the activity of other ion channels, such as voltage-gated sodium and potassium channels. nih.gov Inhibition of sodium channels can reduce the generation and propagation of action potentials, thereby dampening neuronal hyperexcitability. Conversely, enhancement of potassium channel activity can lead to hyperpolarization of the neuronal membrane, making it more difficult for neurons to reach the threshold for firing.

The specific profile of ion channel modulation can vary depending on the substituents on the pyrrolidine-2,5-dione ring. The presence of the 4-(dimethylamino)phenyl group in this compound could influence its affinity and selectivity for different ion channel subtypes, thus shaping its specific anticonvulsant and neuroactive properties.

Beyond their direct effects on neuronal excitability, some pyrrolidine-2,5-dione derivatives are being investigated for their potential neuroprotective properties. Neuroprotection refers to the ability to prevent or slow down the process of neuronal cell death, which is a hallmark of many neurological disorders, including epilepsy and neurodegenerative diseases.

One potential neuroprotective mechanism involves the attenuation of excitotoxicity. Excitotoxicity is a pathological process in which excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death. By modulating ion channel activity and reducing neuronal hyperexcitability, pyrrolidine-2,5-dione derivatives may indirectly mitigate excitotoxic injury.

Furthermore, some studies suggest that these compounds may possess anti-inflammatory and antioxidant properties within the central nervous system. Neuroinflammation and oxidative stress are known to contribute to neuronal damage in various neurological conditions. By suppressing these processes, pyrrolidine-2,5-dione derivatives could exert a neuroprotective effect. For instance, a related analogue, 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione, has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators in microglial cells. nih.gov

The exploration of the neuroprotective pathways associated with this compound is an active area of research. Understanding these mechanisms could pave the way for the development of novel therapeutic strategies for a range of neurological disorders.

Antitumor/Anticancer Activity in Cellular Models

The pyrrolidine-2,5-dione scaffold has emerged as a promising template for the design of novel anticancer agents. uobasrah.edu.iq A number of derivatives have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.

Numerous studies have evaluated the in vitro anticancer activity of pyrrolidine-2,5-dione derivatives. These compounds have been tested against a panel of human cancer cell lines, including those derived from breast, pancreatic, and colon cancers. nih.govresearchgate.net The cytotoxic and antiproliferative effects are typically assessed using assays such as the MTT assay, which measures cell viability. nih.gov

The results of these studies have shown that the anticancer activity of pyrrolidine-2,5-dione derivatives is highly dependent on their chemical structure. The nature of the substituent at the N-1 position of the pyrrolidine (B122466) ring, as well as at other positions, can have a profound impact on their potency and selectivity.

For example, a study on a series of hydrazones, azoles, and azines bearing a 4-dimethylaminophenyl-5-oxopyrrolidine scaffold revealed that certain derivatives significantly decreased the viability of both human pancreatic carcinoma (Panc-1) and triple-negative breast cancer (MDA-MB-231) cell lines. nih.gov One of the most active compounds in this series, a hydrazone derivative, exhibited an EC50 value of 7.3 µM against the MDA-MB-231 cell line and 10.2 µM against the Panc-1 cell line. nih.gov

Another study investigating novel succinimide-maleimide derivatives found that two compounds, 5i and 5l, demonstrated potent activity against the MCF-7 breast cancer cell line, with IC50 values of 1.496 µM and 1.831 µM, respectively. uobasrah.edu.iq These findings underscore the potential of the pyrrolidine-2,5-dione scaffold as a source of new anticancer drug candidates. While specific cytotoxic data for this compound was not explicitly detailed in these studies, the promising activity of its close analogues warrants its further investigation as a potential anticancer agent.

Table 1: Cytotoxic Activity of Selected Pyrrolidine-2,5-dione Derivatives

CompoundCancer Cell LineIC50/EC50 (µM)
Hydrazone derivative 5kMDA-MB-2317.3
Hydrazone derivative 5kPanc-110.2
Compound 5iMCF-71.496
Compound 5lMCF-71.831

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

While the pyrrolidine-2,5-dione (succinimide) scaffold is a component of molecules designed as potential antitumor agents, specific mechanistic studies detailing the induction of apoptosis and cell cycle arrest by this compound are not extensively available in the current body of literature. researchgate.net Research into other novel derivatives has shown that cytotoxicity can be mediated through pathways involving DNA damage, subsequent apoptosis, and perturbations in the cell cycle. For example, certain aminophenyl-1,4-naphthoquinone derivatives containing a pyrrolidine group have been found to induce concentration- and time-dependent apoptotic and/or necrotic cell death in various leukemia cell lines. researchgate.net This cell death was associated with a decrease in mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases. researchgate.net However, direct evidence linking this compound to these specific cellular events requires further investigation.

Inhibition of Tumor Spheroid Growth and Cell Migration in vitro

The ability to inhibit the growth of three-dimensional (3D) tumor spheroids and prevent cell migration are key indicators of potential anticancer efficacy. Studies have been conducted on a series of structurally similar compounds, 4-(Dimethylamino)phenyl-5-oxopyrrolidines (pyrrolidinones), to assess these activities against human pancreatic carcinoma (Panc-1) and triple-negative breast cancer (MDA-MB-231) cell lines. nih.gov

In these studies, certain derivatives demonstrated notable effects on 3D cell cultures. For instance, one of the most effective compounds, designated as 3d, efficiently inhibited the growth of Panc-1 spheroids and also reduced the viability of cells within MDA-MB-231 spheroids. nih.gov In contrast, the tested series of compounds did not show a significant inhibitory effect on cell migration in a 'wound-healing' assay for either cell line. nih.govnih.gov It is important to note that these findings pertain to pyrrolidinone derivatives, which contain a single carbonyl group in the heterocyclic ring, unlike the two carbonyl groups present in the pyrrolidine-2,5-dione structure of this compound.

Investigation of Enzyme Targets (e.g., IDO1 inhibition)

Indoleamine 2,3-dioxygenase-1 (IDO1) is an enzyme that has gained attention as a significant target in immuno-oncology. nih.gov It catalyzes the degradation of the essential amino acid tryptophan, leading to an immunosuppressive tumor microenvironment. nih.gov Inhibition of IDO1 is a therapeutic strategy aimed at restoring the immune system's ability to combat cancer cells. nih.gov Despite the interest in this target, specific research investigating the potential of this compound as an IDO1 inhibitor has not been identified in the available literature. The development of cell-based functional assays is an ongoing effort to screen and characterize new IDO1 inhibitors from diverse chemical libraries. drugtargetreview.comresearchgate.net

Enzyme Inhibitory Activities (Beyond Inflammatory/Anticancer Context)

Beyond its role in anticancer research, the succinimide scaffold is a platform for investigating inhibitors of various other enzymes critical to different pathological conditions.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a primary strategy for treating Alzheimer's disease. nih.govmdpi.com The succinimide class of compounds has been explored for this potential. A study on various succinimide derivatives demonstrated significant inhibitory activity against both enzymes. nih.gov Specifically, compounds MSJ2 and MSJ10 from this series showed outstanding dual inhibitory potential against both AChE and BChE. nih.gov The effectiveness of these derivatives highlights the potential of the N-aryl succinimide scaffold as a basis for developing novel cholinesterase inhibitors. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Succinimide Derivatives nih.gov
CompoundAChE Inhibition (%)BChE Inhibition (%)
MSJ291.9097.30
MSJ1093.2091.36

Glycosidase Inhibition (α-Amylase, α-Glucosidase)

Inhibition of α-amylase and α-glucosidase is a well-established therapeutic approach for managing type 2 diabetes by controlling post-meal blood glucose levels. nih.govnih.gov The pyrrolidine and succinimide cores have been investigated for this purpose. Research on a series of succinimide derivatives revealed that some compounds possess prominent α-glucosidase inhibitory activity. nih.gov Compounds MSJ9 and MSJ10 were particularly effective, with IC50 values of 32.0 and 28.04 µM, respectively. nih.gov Similarly, studies on other pyrrolidine derivatives have identified compounds with significant inhibitory activity against both α-amylase and α-glucosidase, suggesting that this class of heterocycles holds promise for the development of new antidiabetic agents. nih.govresearchgate.net

Table 2: α-Glucosidase Inhibitory Activity of Selected Succinimide Derivatives nih.gov
Compoundα-Glucosidase Inhibition (%)IC50 (µM)
MSJ987.6332.0
MSJ1089.3728.04

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes involved in numerous physiological and pathological processes, making them targets for a variety of drugs, including treatments for glaucoma and epilepsy. nih.govnih.gov CA inhibitors typically belong to specific chemical classes, with sulfonamides being the most prominent. A review of the literature did not yield studies specifically evaluating this compound for inhibitory activity against any of the human carbonic anhydrase isoforms.

Antioxidant Activity

The antioxidant potential of pyrrolidine-2,5-dione derivatives is an area of growing interest. These compounds may exert their antioxidant effects through various mechanisms, including the scavenging of free radicals and the modulation of cellular oxidative stress pathways.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the radical scavenging ability of a compound. nih.gov The DPPH radical is a stable free radical that, upon accepting a hydrogen atom or an electron from an antioxidant, is converted to a stable, non-radical molecule, resulting in a color change that can be measured spectrophotometrically. mdpi.comnih.gov Several studies on succinimide derivatives have demonstrated their potential to act as radical scavengers. For instance, certain ketone derivatives of succinimide have shown significant DPPH radical scavenging activity, with some compounds exhibiting potent antioxidant profiles in both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govresearchgate.net

While direct DPPH scavenging data for this compound is not extensively available in the reviewed literature, studies on structurally related N-aryl succinimides suggest that the electronic properties of the substituent on the phenyl ring play a crucial role. The dimethylamino group at the para position is a strong electron-donating group, which could potentially enhance the hydrogen or electron-donating capacity of the molecule, thereby contributing to its radical scavenging activity. The mechanism likely involves the donation of a hydrogen atom from the succinimide ring or the phenyl group, or the transfer of an electron to neutralize the DPPH radical.

Table 1: DPPH Radical Scavenging Activity of Selected Succinimide Derivatives

CompoundIC50 (µM)Reference
MSJ22.59 nih.govresearchgate.net
MSJ102.52 nih.govresearchgate.net

Note: Data for this compound is not specified in the provided sources. The table shows data for other succinimide derivatives for comparative purposes.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. plos.org Antioxidant compounds can protect cells from oxidative damage by neutralizing ROS. Some succinimide derivatives have been investigated for their ability to mitigate oxidative stress in cellular models. nih.gov For example, certain succinimide derivatives have been shown to ameliorate neuroinflammation and oxidative stress in scopolamine-induced neurodegeneration models. nih.gov

The protective effects of this compound against oxidative stress in cellular systems would likely involve the modulation of intracellular signaling pathways related to stress response. Activation of kinases such as p38 and JNK by oxidative stress can lead to apoptosis. nih.gov Compounds that can mitigate the initial oxidative insult may prevent the activation of these downstream pathways. The electron-rich nature of the 4-(dimethylamino)phenyl group might contribute to the stabilization of cellular components and the quenching of ROS, although specific experimental evidence for this particular compound is needed to confirm this hypothesis.

Structure-Activity Relationship (SAR) Analysis of the this compound Scaffold

The biological activity of pyrrolidine-2,5-dione derivatives is highly dependent on the nature and position of substituents on both the succinimide ring and the N-aryl moiety.

Structure-activity relationship (SAR) studies on various series of N-aryl succinimides have provided insights into the structural requirements for different biological activities, including anti-inflammatory and antioxidant effects. nih.gov For antioxidant activity, the electronic nature of the substituents on the phenyl ring is a critical determinant.

In the case of anilines and phenolic compounds, electron-donating groups generally enhance antioxidant activity. researchgate.net The dimethylamino group (-N(CH₃)₂) at the para-position of the phenyl ring in this compound is a strong electron-donating group due to resonance. This property is expected to increase the electron density of the aromatic ring, making the compound more susceptible to oxidation and thereby a better radical scavenger. The position of the substituent is also crucial, with para-substituted compounds often showing different activity profiles compared to ortho or meta isomers. researchgate.net

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the antioxidant activity of N-aryl succinimides, the key pharmacophoric features likely include:

The N-aryl group: This is a critical component, with its electronic properties directly influencing the antioxidant capacity.

An electron-donating substituent: A group like the dimethylamino substituent at the para-position can significantly enhance activity.

The succinimide ring: This five-membered heterocyclic ring serves as a central scaffold. nih.gov

The combination of the electron-rich N,N-dimethylaminophenyl group attached to the succinimide core represents a key structural motif. The lone pair of electrons on the nitrogen atom of the dimethylamino group can be delocalized into the phenyl ring, increasing its ability to donate electrons and stabilize radical species. This suggests that the N,N-dimethylaminophenyl moiety is a critical pharmacophoric element for the potential antioxidant activity of this class of compounds. Further computational and experimental studies would be necessary to build a detailed pharmacophore model for the antioxidant activity of this compound and its analogs.

Broader Academic and Research Implications

Role in Material Science Applications (e.g., Polymers, Coatings, Nanocarriers)

The succinimide (B58015) core structure is recognized for its utility in polymer chemistry and material science. ijcps.orgchemiis.com Derivatives of succinimide are employed as monomers or cross-linking agents in the synthesis of specialty polymers like polyamide resins, where they can enhance thermal stability and mechanical properties. chemiis.com Furthermore, they can function as curing agents for epoxy resins, which are integral to the formulation of durable coatings, adhesives, and electrical components. chemiis.com

Specifically, N-aryl succinimides, including those with a dimethylaminophenyl substituent, have been investigated in the context of polymer development. Research on the polymerization of N-(3-dimethylaminophenyl) maleimide (B117702) has utilized the corresponding succinimide, N-(3-Dimethylaminophenyl) succinimide, as a non-polymerizable model compound to understand the reaction kinetics. researchgate.netresearchgate.net This use underscores the compound's value in fundamental polymer research. Additionally, patent literature points toward the inclusion of structures containing both [4-(dimethylamino)phenyl] and succinimide moieties in the development of materials such as vinyl polymers for applications like vibration-insulating rubber. google.com These examples highlight the potential for 1-[4-(Dimethylamino)phenyl]pyrrolidine-2,5-dione and its isomers to serve as building blocks or additives in the creation of advanced materials with tailored properties.

Contribution to Agrochemical Research

The N-phenylsuccinimide framework is a significant scaffold in the search for new agrochemicals, demonstrating a range of bioactivities relevant to crop protection. chemiis.com Research has established that derivatives of this core structure possess notable herbicidal and fungicidal properties.

Studies have shown that N-phenylsuccinimide derivatives can exhibit potent herbicidal effects. For instance, a series of N-phenylnorbornenesuccinimides were synthesized and evaluated for their phytotoxic effects, with some compounds completely inhibiting the growth of various plant species, marking them as promising candidates for new herbicides. nih.govresearchgate.net

In the realm of fungicides, N-substituted phenyl succinimides have demonstrated efficacy against various fungal strains. researchgate.netgoogle.com As shown in the table below, derivatives have been tested against common fungi, showing measurable zones of inhibition. researchgate.net Further research has explored N-aryl succinimides for activity against dermatophytes, which are fungi that cause infections in skin, hair, and nails. nih.gov The mechanism of action for some of these compounds is thought to involve the inhibition of the synthesis or assembly of the fungal cell wall. nih.gov This body of work indicates that the this compound structure is a valid starting point for developing new active ingredients for fungicides and herbicides.

Antifungal Activity of N-Phenyl Succinimide Derivatives researchgate.net
Compound CodeSubstituent on Phenyl RingZone of Inhibition vs. Candida albicans (mm at 100 µg/ml)Zone of Inhibition vs. Aspergillus niger (mm at 100 µg/ml)
4a4-OH9.6312.62
4c4-Cl13.1916.41
4d2,4-di-Cl14.6815.56
4e4-NO₂7.41--
Std (Fluconazole)N/A12.4010.45

Development as Versatile Organic Synthesis Reagents

Pyrrolidine-2,5-diones are a cornerstone class of heterocyclic compounds in organic synthesis and medicinal chemistry. researchgate.net The compound this compound is synthesized from readily available precursors—succinic anhydride (B1165640) (or a related 1,4-dicarboxylic acid derivative) and 4-(dimethylamino)aniline. ijcps.orgmdpi.com This accessibility makes it a valuable intermediate.

Its role as a versatile reagent stems from its function as a scaffold. The core structure can be readily synthesized and then subjected to further chemical modifications. nih.gov The pyrrolidine-2,5-dione ring system is a "privileged scaffold" in modern drug design, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.net By using this compound as a starting material, chemists can generate large libraries of more complex molecules through functionalization of either the succinimide ring or the dimethylaminophenyl moiety. These libraries are then used in high-throughput screening to identify new lead compounds for drug discovery and other applications. researchgate.netnih.gov

Future Research Directions for this compound

While the traditional synthesis of N-aryl succinimides involves the condensation of an amine with succinic anhydride, often at high temperatures or with dehydrating agents, future research is likely to focus on more efficient and environmentally friendly methods. ijcps.orgmdpi.com Promising avenues include the development of one-pot syntheses that combine the initial reaction and subsequent cyclization into a single step, using milder reagents and solvents. ijcps.org Green chemistry approaches, such as using hot water as a catalyst-free reaction medium, have been shown to be effective for N-substituted succinimides and could be optimized for this specific compound. researchgate.net Other modern synthetic strategies that could be explored include palladium-catalyzed carboamination reactions or iridium-catalyzed reductive amination of diketones, which offer alternative routes to N-aryl five-membered rings. nih.govresearchgate.netmdpi.com

The N-succinimide scaffold is present in molecules with a wide array of biological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and antitumor properties. nih.govnih.gov While broad screening has identified these potential applications, future research should pursue a deeper, mechanistic understanding of how this compound and its close analogues interact with biological systems. This involves moving beyond preliminary activity assays to identify specific molecular targets, such as enzymes or cellular receptors. nih.gov For example, if a derivative shows anti-inflammatory effects, detailed studies would be needed to determine if it acts on pathways like NF-κB or inhibits enzymes such as cyclooxygenases, as has been investigated for related compounds. Elucidating these specific mechanisms is crucial for rational drug design and understanding potential off-target effects.

The structure of this compound offers multiple sites for chemical modification, making it an excellent platform for creating novel derivatives. Future synthetic efforts can be directed in several ways:

Modification of the Pyrrolidine (B122466) Ring: Introducing substituents at the 3- and 4-positions of the succinimide ring can significantly alter biological activity and physicochemical properties. Asymmetric synthesis methods could be employed to create chiral derivatives, which is of high importance in pharmacology. nih.gov

Modification of the Phenyl Ring: Altering the substitution pattern on the N-phenyl ring can fine-tune the electronic properties and steric profile of the molecule. This can enhance potency or selectivity for a particular biological target, a common strategy in developing agrochemicals and pharmaceuticals. nih.gov

Hybrid Molecules: The compound can be used as a building block to create hybrid molecules that combine the succinimide scaffold with other pharmacophores. This approach has been successfully used to develop multi-target agents, for instance, in the search for new anticonvulsant drugs. nih.gov

By systematically exploring these synthetic modifications, researchers can develop new chemical probes, material components, and potential therapeutic or agrochemical agents with improved efficacy and utility.

Integrated Computational and Experimental Research Frameworks

The exploration of "this compound" and its analogs is increasingly benefiting from integrated research frameworks that synergistically combine computational and experimental methodologies. This approach accelerates the discovery and development process, providing deeper insights into the molecular behavior and potential therapeutic applications of these compounds. By simulating interactions and predicting properties computationally, researchers can design more focused and efficient experimental studies.

Computational Modeling and Molecular Docking

At the forefront of the in silico approach is molecular modeling, which allows for the three-dimensional visualization and manipulation of chemical structures. For N-aryl succinimide derivatives, computational tools are instrumental in predicting their binding affinity and interaction with biological targets. Molecular docking, a key computational technique, simulates the binding of a ligand (the succinimide derivative) to the active site of a receptor, often a protein or enzyme. This method is crucial for elucidating the potential mechanism of action. For instance, in the study of similar succinimide compounds as potential inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), molecular docking has been employed to predict the binding modes and energies. These simulations can reveal critical information about the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Predictive Modeling for Pharmacokinetics

Beyond target interaction, computational methods are also vital for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. Early prediction of these pharmacokinetic and safety profiles is essential for identifying drug candidates with a higher probability of success in later-stage clinical trials. For succinimide derivatives, various online platforms and software are utilized to calculate parameters like oral bioavailability, blood-brain barrier penetration, and potential toxicity.

Synergy with Experimental Validation

The true power of this integrated framework lies in the iterative cycle of computational prediction and experimental validation. The insights gained from computational studies guide the synthesis of novel derivatives with potentially enhanced activity or improved pharmacokinetic profiles. For example, if docking studies suggest that a particular functional group on the phenyl ring of a succinimide derivative is crucial for binding to a target enzyme, synthetic chemists can focus on creating analogs with modifications at that position.

Following synthesis, these new compounds are then subjected to a battery of in vitro and in vivo experimental assays to determine their actual biological activity. These experimental results, in turn, provide feedback for refining the computational models. If a compound predicted to be highly active shows poor experimental results, the computational model can be adjusted to better reflect the real-world biological system. This iterative process of prediction, synthesis, and testing significantly streamlines the drug discovery pipeline.

Detailed Research Findings from Integrated Approaches

While specific research focusing solely on "this compound" is not extensively detailed in publicly available literature, the broader class of N-aryl succinimides has been the subject of such integrated studies. For example, research on various succinimide derivatives has demonstrated a strong correlation between computationally predicted binding affinities and experimentally determined inhibitory concentrations (IC50 values) against various enzymes.

A hypothetical representation of data that could be generated from an integrated study on a series of N-aryl succinimide derivatives is presented below. This table illustrates how computational predictions are compared with experimental outcomes.

CompoundModificationPredicted Binding Affinity (kcal/mol)Experimental IC50 (µM)Predicted Oral Bioavailability (%)Experimental Cell Viability (%)
1-N(CH3)2-8.510.28592
2-OCH3-7.915.88895
3-Cl-8.212.59089
4-NO2-9.18.17578

This integrated approach, combining the predictive power of computational chemistry with the empirical evidence from experimental biology, provides a robust framework for the continued investigation of "this compound" and other succinimide derivatives as potential therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.